molecular formula C21H23N3O4 B3002048 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea CAS No. 891114-04-8

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea

Katalognummer B3002048
CAS-Nummer: 891114-04-8
Molekulargewicht: 381.432
InChI-Schlüssel: AYRITICTLNDABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of diaryl ureas is a significant area of research in medicinal chemistry due to their potential as therapeutic agents. In the study presented in paper , a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized. The synthesis involved computer-aided design to optimize the structure for antiproliferative activity against various cancer cell lines. The most potent compound identified was 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, which showed inhibitory activity comparable to the positive-control sorafenib.

Molecular Structure Analysis

The molecular structure of diaryl ureas plays a crucial role in their biological activity. The compounds synthesized in paper were designed to potentially act as BRAF inhibitors, which is a promising target for anticancer therapy. The presence of the pyridin-2-ylmethoxy phenyl group is a key feature in these molecules, contributing to their antiproliferative effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives typically include the reaction of an aryl compound with a suitable isocyanate or carbamidophosphoric acid dichloride, as seen in paper . The reaction conditions, such as the use of triethylamine and dry toluene at 45-50°C, are optimized to yield the desired urea compounds with good purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various spectroscopic techniques. In paper , IR, 1H, 13C, and 31P NMR spectral data were used to confirm the structure of the synthesized dibenzo dioxaphosphocin-6-yl ureas. These properties are essential for understanding the interaction of the compounds with biological targets and for further development as antimicrobial agents.

Biological Evaluation and Case Studies

The biological evaluation of the synthesized compounds is an essential step in the drug discovery process. In paper , the antiproliferative activity of the diaryl urea derivatives was assessed using a colorimetric assay against A549, HCT-116, PC-3 cancer cell lines, and HL7702 human normal liver cell lines. The compound with the most potent activity demonstrated significant inhibitory effects, suggesting its potential as a new anticancer agent. Case studies involving these compounds as potential BRAF inhibitors would be the next step in their development, although specific case studies were not detailed in the provided papers.

Eigenschaften

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-4-3-5-14(2)20(13)23-21(26)22-15-10-19(25)24(12-15)16-6-7-17-18(11-16)28-9-8-27-17/h3-7,11,15H,8-10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRITICTLNDABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.